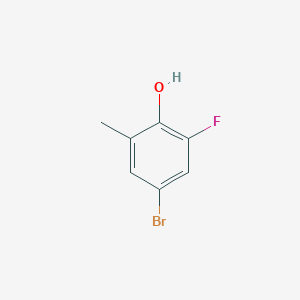

4-Bromo-2-fluoro-6-methylphenol

Overview

Description

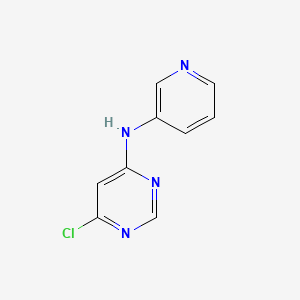

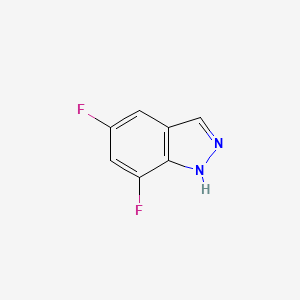

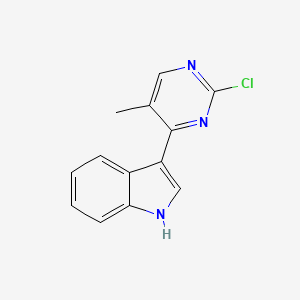

4-Bromo-2-fluoro-5-methylphenol is a chemical compound with the molecular weight of 205.03 . The IUPAC name for this compound is 4-bromo-2-fluoro-5-methylphenol . The InChI code for this compound is 1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-methylphenol is characterized by the presence of bromine, fluorine, and a methyl group attached to a phenol ring . The exact positions of these groups on the phenol ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-methylphenol include its molecular weight of 205.03 , its solid physical form . It is stored at a temperature of 2-8°C .Scientific Research Applications

Molecular Structure and Ligand Potential

- DFT Computational Studies: A study detailed the molecular structure, electrostatic potential, and orbital energies of a closely related compound, highlighting its potential as a multidentate ligand capable of forming metal complexes with different coordination geometries. The large energy gap between the highest occupied and lowest unoccupied molecular orbitals indicates high chemical stability and hardness (Tanak, 2019).

Synthesis and Characterization

- Fluorination Techniques: Research on the fluorination of bromomethylphenols using xenon difluoride revealed pathways to synthesize derivatives, which are crucial for further chemical applications and studies, underlining the importance of precise synthetic routes in creating functionalized phenolic compounds (Koudstaal & Olieman, 2010).

Biological Activities

- Antioxidant and Anticancer Activities: A study on methylated and acetylated derivatives of natural bromophenols demonstrated significant antioxidant and anticancer activities, suggesting the potential of 4-Bromo-2-fluoro-6-methylphenol derivatives in drug development (Dong et al., 2022).

Chemosensors and Detection

- Metal Ion Detection: Two bromoaniline-based Schiff base chemosensors, derived from bromophenols, showed selective detection of Cu2+ and Zn2+ ions, demonstrating the compound's potential in developing sensitive and selective chemosensors for environmental and biological applications (Das et al., 2021).

Environmental Impact and Toxicology

- Toxicology of Brominated Phenols: A review on 2,4,6-Tribromophenol, a structurally similar compound, covered its environmental concentrations, toxicokinetics, and toxicodynamics, highlighting the ecological relevance and potential health risks associated with bromophenols, thus stressing the need for careful consideration in their applications (Koch & Sures, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromo-2-fluoro-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJUBRMJNLREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-methylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3170635.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B3170672.png)

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)